C13H12Cl2N2OS2

Description

C₁₃H₁₂Cl₂N₂OS₂, systematically named 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether, is a heterocyclic compound featuring a pyrimidine core with sulfur-containing substituents. Its molecular weight is 347.27 g/mol, and its structure includes:

- A pyrimidine ring substituted at positions 2 and 4 with sulfanyl groups.

- A 3,4-dichlorobenzyl group attached via a sulfur atom at position 2.

- A methoxy group at position 5 of the pyrimidine ring.

This compound is structurally distinct due to its dual chlorine atoms and sulfur-based functional groups, which may confer unique physicochemical and biological properties .

Properties

Molecular Formula |

C13H12Cl2N2OS2 |

|---|---|

Molecular Weight |

347.3 g/mol |

IUPAC Name |

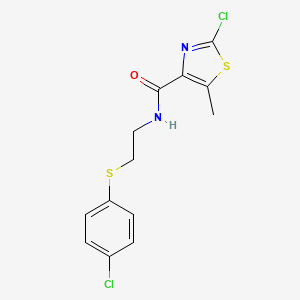

2-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]-5-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C13H12Cl2N2OS2/c1-8-11(17-13(15)20-8)12(18)16-6-7-19-10-4-2-9(14)3-5-10/h2-5H,6-7H2,1H3,(H,16,18) |

InChI Key |

QUULZKQNUDDKRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(=O)NCCSC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H12Cl2N2OS2 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of a chlorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction conditions often involve the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

C13H12Cl2N2OS2: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

C13H12Cl2N2OS2: has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of C13H12Cl2N2OS2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural Features of C₁₃H₁₂Cl₂N₂OS₂ and Analogues

| Compound | CAS No. | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| C₁₃H₁₂Cl₂N₂OS₂ (Target) | 339276-06-1 | C₁₃H₁₂Cl₂N₂OS₂ | Pyrimidine, dichlorobenzyl, sulfanyl | 347.27 |

| C₉H₁₉ClN₂O₂ | 1173206-71-7 | C₉H₁₉ClN₂O₂ | Boc-protected amine, aldehyde-derived | 222.71 |

| C₁₂H₁₂N₂S | 43156-48-5 | C₁₂H₁₂N₂S | Thiophene, nitrogen heterocycle | 216.30 |

Key Observations :

- C₉H₁₉ClN₂O₂: Lacks aromaticity but contains a Boc-protected amine, favoring solubility in polar solvents (e.g., ethanol) .

- C₁₂H₁₂N₂S : Simpler structure with a thiophene ring, resulting in lower molecular weight and higher predicted solubility .

Physicochemical Properties

Table 2: Property Comparison

| Property | C₁₃H₁₂Cl₂N₂OS₂ | C₉H₁₉ClN₂O₂ | C₁₂H₁₂N₂S |

|---|---|---|---|

| Log P (octanol-water) | Not reported | ~1.8 (estimated) | 3.1 |

| Solubility | Moderate* | 5.77–38.4 mg/mL | 0.1–10 mg/mL |

| Hydrogen Bond Acceptors | 6 | 4 | 2 |

| Rotatable Bonds | 6 | 5 | 3 |

| Bioavailability Score | Not reported | 0.55 | 0.85 |

*Inferred from structural analogs: Moderate solubility due to high Log P (~3.5 estimated) .

Key Observations :

- C₁₂H₁₂N₂S exhibits the highest bioavailability score (0.85), likely due to its smaller size and fewer rotatable bonds .

Biological Activity

The compound C13H12Cl2N2OS2, also known as a potential bioactive molecule, has garnered interest due to its diverse biological activities. This article explores its biological properties, including antibacterial activity, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a complex structure featuring two chlorine atoms, nitrogen atoms, and sulfur groups. This unique composition is pivotal in its biological interactions.

Antibacterial Activity

Case Studies and Research Findings

- Essential Oils and Antibacterial Properties :

- A study investigated the antibacterial activity of essential oils containing this compound against various bacterial strains. The compound exhibited significant antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 62.50 µg/mL .

- The essential oils were tested using a microdilution broth susceptibility assay, revealing that the compound’s antibacterial properties could be harnessed for food preservation and natural health products.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 62.50 | Significant |

| Enterococcus faecalis | 62.50 | Significant |

| Pseudomonas aeruginosa | N/A | Moderate |

| Escherichia coli | N/A | Moderate |

Cytotoxic Effects

In Vitro Studies :

- Research has shown that this compound derivatives exhibit potent cytotoxic effects on cancer cell lines, particularly in hypoxic conditions. The compound's ability to inhibit glycolysis is crucial for targeting aggressive cancers like glioblastoma multiforme (GBM) .

- Enzymatic assays indicated that halogenated derivatives of the compound are more effective inhibitors of hexokinase than traditional glycolytic inhibitors like 2-deoxy-D-glucose (2-DG), enhancing their potential as cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with key metabolic pathways:

- Glycolysis Inhibition : The compound inhibits hexokinase activity, a critical enzyme in the glycolytic pathway. By modifying the C-2 position with halogens, these compounds show improved stability and cellular uptake, leading to enhanced cytotoxicity at lower doses .

Summary of Findings

The investigation into this compound reveals promising biological activities that could be leveraged for therapeutic applications:

- Antibacterial Properties : Effective against significant bacterial strains with potential applications in food safety and health.

- Cytotoxic Activity : Demonstrated efficacy in inhibiting cancer cell growth through metabolic pathway modulation.

- Mechanistic Insights : Understanding the biochemical interactions enhances the potential for developing targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.